molecular formula C17H19NO B8801822 [1,1'-Biphenyl]-4-carboxamide, N-(1,1-dimethylethyl)-

[1,1'-Biphenyl]-4-carboxamide, N-(1,1-dimethylethyl)-

Cat. No. B8801822
M. Wt: 253.34 g/mol
InChI Key: FMSIMWLEPRZIHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[1,1'-Biphenyl]-4-carboxamide, N-(1,1-dimethylethyl)- is a useful research compound. Its molecular formula is C17H19NO and its molecular weight is 253.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality [1,1'-Biphenyl]-4-carboxamide, N-(1,1-dimethylethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [1,1'-Biphenyl]-4-carboxamide, N-(1,1-dimethylethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

[1,1'-Biphenyl]-4-carboxamide, N-(1,1-dimethylethyl)-

Molecular Formula

C17H19NO

Molecular Weight

253.34 g/mol

IUPAC Name

N-tert-butyl-4-phenylbenzamide

InChI

InChI=1S/C17H19NO/c1-17(2,3)18-16(19)15-11-9-14(10-12-15)13-7-5-4-6-8-13/h4-12H,1-3H3,(H,18,19)

InChI Key

FMSIMWLEPRZIHZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)C1=CC=C(C=C1)C2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a 1 L round bottomed flask with a stirring bar and a drying tube was added 4-biphenylbenzoic acid (35.14 g, 177.26 mmol), CH2Cl2 (500 mL) and oxalyl chloride (17.18 mL, 196.96 mmol). To this well stirred mixture was added 10 drops of DMF. This mixture was stirred at ambient temperature for 5 h. The solvent and excess oxalyl chloride were removed in vacuo and the solid acid chloride was redissolved in fresh CH2Cl2 (500 mL). This solution was cooled to 0° C. and tert-butylamine (23.28 mL, 221.58 mmol), Et3N (30.88 mL, 221.58 mmol) and 4-DMAP (0.20 g) were added sequentially. The cooling bath was allowed to expire and the mixture was stirred at ambient temperature for 18 h. The reaction mixture was diluted with an equal volume of CHCl3 and this solution was washed successively with 1N HCl, NaHCO3 solution and brine. Drying (MgSO4), filtration and removal of the solvent in vacuo gave an off white solid. This material was triturated with Et2O (100 mL) and collected on a frit and dried in vacuo to afford the title compound.
Quantity
35.14 g
Type
reactant
Reaction Step One
Quantity
17.18 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
23.28 mL
Type
reactant
Reaction Step Two
Name
Quantity
30.88 mL
Type
reactant
Reaction Step Two
Quantity
0.2 g
Type
catalyst
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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